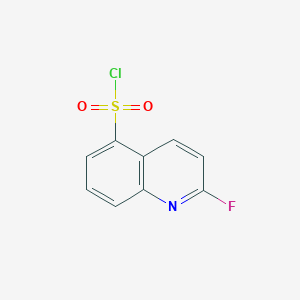

2-Fluoroquinoline-5-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5ClFNO2S |

|---|---|

Molecular Weight |

245.66 g/mol |

IUPAC Name |

2-fluoroquinoline-5-sulfonyl chloride |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-7-6(8)4-5-9(11)12-7/h1-5H |

InChI Key |

QNSHGXWJSLIFSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)F)C(=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Fluoroquinoline 5 Sulfonyl Chloride

Elaboration of Quinoline-5-sulfonic Acid Precursors

The initial challenge lies in the regioselective introduction of a sulfonic acid group at the C-5 position of the 2-fluoroquinoline (B1329933) scaffold. This can be achieved either by functionalizing a pre-existing fluoroquinoline ring or by constructing the ring system with the sulfonate group already incorporated.

Direct electrophilic sulfonation on the quinoline (B57606) nucleus is a well-established, albeit challenging, method. The reaction of quinoline with fuming sulfuric acid typically yields a mixture of products. uop.edu.pk Specifically, sulfonation at 220°C produces a combination of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk

For the target molecule, 2-fluoroquinoline, the presence of the electron-withdrawing fluorine atom at the C-2 position deactivates the pyridine (B92270) ring towards electrophilic attack. This directs the sulfonation to the carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions, analogous to the substitution pattern of quinoline itself. uop.edu.pkyoutube.com Vigorous reaction conditions are generally required for such electrophilic substitutions on the quinoline core. uop.edu.pk Achieving high regioselectivity for the desired 5-sulfonic acid isomer over the 8-sulfonic acid isomer often requires careful optimization of temperature and reaction time or subsequent separation of the isomeric mixture.

Multi-component reactions (MCRs) offer an efficient pathway for constructing complex molecular frameworks like quinolines in a single step from multiple starting materials. rsc.org This approach allows for high atom economy and can be adapted to introduce specific functionalities. rsc.orgnih.gov

A plausible MCR strategy for synthesizing a precursor to 2-fluoroquinoline-5-sulfonic acid would involve using a sulfonated aniline (B41778) derivative as a key building block. For instance, the Skraup or Doebner-von Miller syntheses, which are classic methods for preparing quinolines, involve the reaction of an aniline with glycerol (B35011) (Skraup) or α,β-unsaturated aldehydes (Doebner-von Miller). uop.edu.pknih.gov By employing an appropriately substituted aniline, such as 4-amino-3-fluorobenzenesulfonic acid, it is conceivable to construct the desired 2-fluoroquinoline-5-sulfonic acid skeleton directly. Similarly, other MCRs, such as those catalyzed by Lewis acids like Niobium Pentachloride (NbCl₅) or those involving aldehydes and alkynes, could be adapted for this purpose. researchgate.netufms.br

A related multicomponent approach reported by Bao and co-workers involves a zinc powder-mediated coupling reaction to construct sulfonylated quinolines, demonstrating the feasibility of integrating sulfur-containing functional groups during the ring formation process. nih.gov

To circumvent the regioselectivity issues of direct sulfonation, functionalization of a pre-formed amine group at the C-5 position via a Sandmeyer-type reaction is a highly effective and regioselective strategy. This process begins with a suitable precursor, 5-amino-2-fluoroquinoline (B8177188).

The synthesis involves two key steps:

Diazotization: The 5-amino-2-fluoroquinoline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as concentrated hydrochloric acid, at low temperatures (typically -10°C to 10°C) to form an unstable diazonium salt intermediate. google.com

Sulfonyl Chlorination: The prepared diazonium salt solution is then subjected to a sulfuryl chloridization reaction. This is achieved by reacting it with sulfur dioxide in a suitable solvent like acetic acid, catalyzed by a copper salt such as cupric chloride. google.comgoogle.com

This method has been successfully applied to the preparation of quinoline-5-sulfonyl chloride and its analogues, offering high yields (often exceeding 80%) and excellent regiochemical control, making it a preferred route for industrial production. google.com A similar one-pot process has been developed for the synthesis of 4-fluoroisoquinoline-5-sulfonyl halide, highlighting its applicability to fluorinated systems. google.com

Transformation of Sulfonic Acids or Their Salts to Sulfonyl Chlorides

Once the quinoline-5-sulfonic acid or its salt is obtained, the final step is the conversion of the sulfonic acid moiety (-SO₃H) into a sulfonyl chloride (-SO₂Cl).

The chlorination of sulfonic acids is a standard transformation, and several reagents are available for this purpose. The choice of reagent can depend on the substrate's stability, desired purity, and reaction scale.

| Reagent(s) | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF. lookchem.com | SO₂, HCl | A common and cost-effective reagent. researchgate.netreddit.com |

| Phosphorus Pentachloride (PCl₅) | Can be used alone or in a mixture with POCl₃. researchgate.netindianchemicalsociety.comgoogle.com | POCl₃, HCl | A powerful chlorinating agent; excess reagent may be needed. researchgate.net The mixture with POCl₃ can be particularly robust. indianchemicalsociety.com |

| Oxalyl Chloride ((COCl)₂) | Used with a catalytic amount of DMF; reactions are often clean. wikipedia.orgyoutube.com | CO, CO₂, HCl | Tends to be a milder and more selective reagent than thionyl chloride; byproducts are gaseous, simplifying workup. wikipedia.orgsciencemadness.org |

| TAPC | Solvent-free, grinding at room temperature. lookchem.com | - | A novel, efficient method under mild conditions. TAPC stands for 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride. lookchem.com |

The reaction of sulfonic acids with these chlorinating agents effectively replaces the hydroxyl group of the sulfonic acid with a chlorine atom to furnish the desired sulfonyl chloride. wikipedia.org

For improved process efficiency and to handle potentially unstable intermediates, in situ generation of the sulfonyl chloride is a valuable strategy. In this approach, the sulfonyl chloride is generated and immediately consumed in a subsequent reaction without isolation.

One documented method involves the treatment of a sulfonic acid salt, such as sodium 2-pyridinesulfinate, with N-chlorosuccinimide (NCS) in a solvent like dichloromethane (B109758). chemicalbook.com The resulting crude sulfonyl chloride solution is then filtered to remove solid byproducts and used directly in the next synthetic step, for example, reaction with an amine to form a sulfonamide. chemicalbook.com This circumvents the need for purification of the often-reactive sulfonyl chloride intermediate.

Another approach involves the direct oxidative chlorination of thiols or their derivatives. For instance, the combination of hydrogen peroxide and thionyl chloride can convert thiols directly to sulfonyl chlorides, which can then be used immediately. organic-chemistry.orgacs.org These one-pot procedures are attractive as they can reduce production time and cost. google.com

Optimization of Yields and Purity in Bench-Scale and Scalable Syntheses

The optimization of reaction conditions is critical for maximizing the yield and purity of 2-Fluoroquinoline-5-sulfonyl chloride, both in laboratory-scale preparations and in larger, scalable syntheses. Key parameters that require careful control include reaction temperature, molar ratios of reagents, and reaction time.

A common approach for the synthesis of quinoline sulfonyl chlorides is the direct chlorosulfonylation of the corresponding quinoline using chlorosulfonic acid. nih.gov For the synthesis of this compound, this would involve the reaction of 2-fluoroquinoline with chlorosulfonic acid. The temperature of the reaction is a crucial factor; typically, the initial addition of chlorosulfonic acid is performed at a low temperature, often in an ice bath, to control the exothermic nature of the reaction. nih.gov Subsequently, the reaction mixture may be allowed to stir at room temperature or heated to ensure complete conversion. nih.govrsc.org

In a scalable synthesis, controlling the addition rate of chlorosulfonic acid and maintaining a consistent internal temperature are paramount to prevent side reactions and ensure a high-quality product. The molar ratio of chlorosulfonic acid to the 2-fluoroquinoline substrate is another key variable. An excess of chlorosulfonic acid is generally used to drive the reaction to completion, but the optimal ratio must be determined empirically to minimize the formation of impurities and simplify purification. nih.gov

Work-up procedures are also vital for obtaining a pure product. A typical work-up involves carefully quenching the reaction mixture with ice, followed by extraction of the product into an organic solvent. nih.gov Subsequent washing of the organic layer with brine and drying over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate are standard procedures to remove residual water and impurities. rsc.org For scalable production, the development of a robust crystallization method is often necessary to achieve high purity without resorting to chromatographic purification, which can be costly and time-consuming on a large scale.

A design of experiments (DOE) approach can be systematically employed to identify the optimal combination of these parameters, leading to a high-yielding and scalable process.

Table 1: Representative Parameters for Optimization of this compound Synthesis

| Parameter | Range/Condition | Rationale |

| Temperature | 0°C to 70°C | Control of exothermicity and reaction rate. |

| Molar Ratio (ClSO₃H:Substrate) | 3:1 to 10:1 | Ensuring complete conversion of the starting material. |

| Reaction Time | 2 to 24 hours | Monitoring for reaction completion to maximize yield. |

| Quenching Method | Slow addition to ice/water | Safe decomposition of excess chlorosulfonic acid. |

| Purification | Extraction, Crystallization | Removal of impurities and isolation of the pure product. |

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its derivatives.

A divergent approach would commence with the synthesis of the core this compound scaffold. This key intermediate can then be reacted with a variety of nucleophiles, such as amines or alcohols, to generate a library of structurally diverse sulfonamides or sulfonate esters. This strategy is highly efficient for exploring structure-activity relationships in drug discovery programs, as it allows for the rapid generation of numerous analogs from a common precursor.

In a convergent synthesis , the quinoline ring and the sulfonyl chloride moiety would be constructed from separate, pre-functionalized fragments that are then coupled in a later step. For instance, a suitably substituted aniline derivative could be condensed with a three-carbon synthon to form the quinoline ring system, while the sulfonyl chloride group is introduced from a separate starting material. While potentially longer, a convergent approach can offer greater flexibility in the synthesis of complex analogs where modifications to the quinoline core are also desired.

Analogous Synthetic Pathways from Related Fluoroquinoline and Isoquinoline (B145761) Sulfonyl Chlorides

The synthesis of structurally related compounds, such as 4-fluoroisoquinoline-5-sulfonyl chloride and various quinoline-5-sulfonyl chlorides, provides valuable insights into potential synthetic routes for this compound.

Another well-established method is the Sandmeyer reaction, which is particularly useful for introducing the sulfonyl chloride group at a specific position. This pathway typically starts with an amino-substituted quinoline or isoquinoline. For example, the synthesis of quinoline-5-sulfonyl chloride has been achieved by the diazotization of 5-aminoisoquinoline (B16527) with sodium nitrite in the presence of hydrochloric acid, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst. google.com

The direct chlorosulfonylation of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid to produce 8-hydroxyquinoline-5-sulfonyl chloride is another relevant example. nih.gov This reaction demonstrates the feasibility of direct sulfonylchlorination on a substituted quinoline ring.

These analogous pathways suggest that this compound could likely be synthesized via one of the following routes:

Direct chlorosulfonylation of 2-fluoroquinoline with chlorosulfonic acid.

A one-pot reaction of 2-fluoroquinoline with sulfuric anhydride (B1165640) and a halogenating agent.

A multi-step sequence starting from 5-amino-2-fluoroquinoline via a Sandmeyer reaction.

The choice of route would depend on the availability of starting materials, desired purity, and scalability of the process.

Table 2: Comparison of Analogous Synthetic Pathways

| Starting Material | Reagents | Product | Key Features | Reference |

| 4-Fluoroisoquinoline | 1. SO₃, H₂SO₄2. SOCl₂ | 4-Fluoroisoquinoline-5-sulfonyl chloride | One-pot procedure, avoids isolation of sulfonic acid. | google.com |

| 5-Aminoisoquinoline | 1. NaNO₂, HCl2. SO₂, CuCl₂ | Quinoline-5-sulfonyl chloride | Sandmeyer reaction for specific regiochemistry. | google.com |

| 8-Hydroxyquinoline | ClSO₃H | 8-Hydroxyquinoline-5-sulfonyl chloride | Direct chlorosulfonylation of a substituted quinoline. | nih.gov |

In Depth Analysis of Reactivity and Mechanistic Pathways of 2 Fluoroquinoline 5 Sulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Chloride Center

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic attack at the sulfur atom. This reactivity is the cornerstone for the synthesis of a wide array of sulfonamide and sulfonate ester derivatives.

Amidation Reactions for Sulfonamide Derivative Synthesis

The reaction of 2-fluoroquinoline-5-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of the corresponding sulfonamides. ijarsct.co.inresearchgate.net This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is generally followed by the elimination of a chloride ion.

The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. ekb.egnih.gov The choice of solvent can also be critical, with aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) being commonly employed. ekb.egnih.gov

The nucleophilicity of the amine plays a significant role in the reaction rate. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. ijarsct.co.inresearchgate.net The electronic properties of the amine also have an effect; electron-donating groups on the amine enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

A general procedure for the synthesis of sulfonamide derivatives involves dissolving the amine in a suitable solvent with a base and then adding the this compound dropwise, often at a reduced temperature to control the reaction's exothermicity. cbijournal.com

Table 1: Examples of Amidation Reactions

| Amine | Base | Solvent | Product | Reference |

| Propargylamine | Triethylamine | Acetonitrile | N-(Prop-2-yn-1-yl)-2-fluoroquinoline-5-sulfonamide | nih.gov |

| 2-Methylbut-3-yn-2-amine | Triethylamine | Acetonitrile | N-(2-Methylbut-3-yn-2-yl)-2-fluoroquinoline-5-sulfonamide | nih.gov |

| N-Methylpropargylamine | Triethylamine | Acetonitrile | N-Methyl-N-(prop-2-yn-1-yl)-2-fluoroquinoline-5-sulfonamide | nih.gov |

| Aniline (B41778) | Triethylamine | Tetrahydrofuran | N-Phenyl-2-fluoroquinoline-5-sulfonamide | ekb.eg |

Esterification for Sulfonate Ester Formation

Analogous to amidation, this compound can react with alcohols to form sulfonate esters. This reaction also proceeds through a nucleophilic acyl substitution mechanism, where the oxygen atom of the alcohol attacks the sulfur atom of the sulfonyl chloride. eurjchem.comyoutube.com

The presence of a base, such as pyridine, is typically required to facilitate the reaction by deprotonating the alcohol and neutralizing the HCl byproduct. eurjchem.comyoutube.com The formation of sulfonate esters is a valuable transformation as these esters can serve as good leaving groups in subsequent nucleophilic substitution reactions. eurjchem.comyoutube.com The reaction generally proceeds with retention of the stereochemical configuration if a chiral alcohol is used, as the reaction occurs at the oxygen atom and not the chiral carbon center. youtube.com

A general method involves treating an alcohol with the sulfonyl chloride in the presence of an amine base. eurjchem.com Environmentally friendlier approaches using aqueous bases have also been developed. eurjchem.com

Reactions with Carbon Nucleophiles and Organometallic Reagents

While less common than reactions with nitrogen and oxygen nucleophiles, this compound can react with certain carbon nucleophiles and organometallic reagents. For instance, Grignard reagents or organolithium reagents could potentially attack the sulfonyl chloride group. However, the high reactivity of these reagents can lead to side reactions and a lack of selectivity, especially given the presence of the quinoline (B57606) ring which can also interact with organometallics. Trapping a Grignard or organolithium reagent with sulfuryl chloride is a known method for sulfonyl chloride synthesis, highlighting the potential for such reactivity. google.com

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. libretexts.org The fluorine atom is also a deactivating but ortho-, para-directing group. The interplay of these two substituents, along with the inherent reactivity of the quinoline nucleus, will determine the position of further electrophilic attack. The generation of a strong electrophile is necessary for EAS to occur on such a deactivated ring system. libretexts.org

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing sulfonyl chloride group and the fluorine atom make the quinoline ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution. youtube.commasterorganicchemistry.com In NAS, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The fluorine atom at the C2 position is a particularly good leaving group for NAS reactions, a characteristic that is enhanced by the presence of electron-withdrawing groups on the ring. youtube.commasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov The rate of NAS is often accelerated when the electron-withdrawing group is ortho or para to the leaving group. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling and Other Transition-Metal Catalyzed Reactions

The C-F bond in this compound can be activated by transition metal catalysts, particularly palladium, to participate in cross-coupling reactions. beilstein-journals.orgnih.gov These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, could potentially be employed to replace the fluorine atom with various organic fragments. rsc.orgresearchgate.net For example, a Suzuki coupling would involve the reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net The success of such reactions often depends on the choice of ligand for the palladium catalyst. rsc.org

Furthermore, the sulfonyl chloride group itself can sometimes participate in transition-metal-catalyzed reactions. For instance, nickel-catalyzed sulfonylation of aryl bromides using an inorganic sulfur salt as an SO2 surrogate has been reported, suggesting the possibility of using the sulfonyl chloride moiety in reductive coupling processes. researchgate.net

Investigating Chemoselectivity and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, controlling the chemoselectivity and regioselectivity is a significant challenge and a key area of investigation.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when reacting with a nucleophile, the primary site of attack is expected to be the highly electrophilic sulfonyl chloride group. However, under certain conditions, particularly with strong nucleophiles or in the presence of a catalyst, nucleophilic aromatic substitution at the C2 position to displace the fluorine atom could compete. The choice of reactants, catalysts, and reaction conditions is crucial to direct the reaction to the desired functional group.

Regioselectivity concerns the position at which a reaction occurs on the quinoline ring. In electrophilic aromatic substitution, the directing effects of the existing sulfonyl chloride and fluorine groups will determine the position of the incoming electrophile. libretexts.org Similarly, in nucleophilic aromatic substitution, while the fluorine at C2 is a likely leaving group, the possibility of substitution at other positions, influenced by the electronic landscape of the entire molecule, cannot be entirely ruled out without experimental verification. The development of synthetic methods that afford high regioselectivity is a constant pursuit in organic chemistry. rsc.org

Mechanism of Action Studies for Key Transformative Reactions

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group is the principal site for nucleophilic attack, leading to the formation of a variety of sulfonated derivatives. The most significant and widely utilized transformative reaction of this compound is its reaction with nucleophiles, particularly primary and secondary amines, to form sulfonamides. The general mechanism for this class of reactions is a nucleophilic acyl substitution, although the precise pathway can be influenced by the nature of the nucleophile, solvent, and the presence or absence of a base.

The reaction typically proceeds via a one-step concerted mechanism or a two-step addition-elimination pathway. In the presence of an amine nucleophile, the reaction is often facilitated by a base. cbijournal.com The base can serve to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

A generalized representation of the sulfonamide formation is depicted below:

General Reaction Scheme:

The mechanistic understanding of this key transformation is built upon extensive studies of arenesulfonyl chlorides. researchgate.net While specific kinetic and mechanistic studies for this compound are not extensively reported in the literature, a plausible mechanism can be inferred from analogous systems.

Proposed Mechanism (Addition-Elimination):

Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (e.g., an amine) on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, high-energy pentacoordinate intermediate. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, and concurrently, the S=O π-bond electrons shift to the oxygen atom.

Formation of a Tetrahedral Intermediate: This step results in a tetrahedral intermediate, where the sulfur atom is bonded to the incoming nucleophile, the quinoline ring, two oxygen atoms, and the chlorine atom. This intermediate is typically unstable and not isolated.

Leaving Group Departure: The intermediate collapses with the reformation of the sulfur-oxygen double bond and the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

Deprotonation: If the nucleophile was a primary or secondary amine, the resulting sulfonamide is protonated. A base present in the reaction mixture (such as pyridine or triethylamine) removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium (B1175870) salt. researchgate.net

The quinoline ring itself, being an aromatic heterocycle, influences the reactivity of the sulfonyl chloride group. The fluorine atom at the 2-position is an electron-withdrawing group, which can modulate the electron density of the entire ring system and, by extension, the electrophilicity of the sulfonyl group.

While detailed research findings on the specific mechanistic pathways for this compound are limited, the following table presents hypothetical reactivity data with various nucleophiles, based on established principles of sulfonyl chloride chemistry. This data illustrates the expected relative rates of reaction, which are dependent on the nucleophilicity of the attacking species.

| Nucleophile | Product Class | Expected Relative Rate | Proposed Mechanism |

| Ammonia | Primary Sulfonamide | Moderate | Nucleophilic Addition-Elimination |

| Primary Alkylamine (e.g., Methylamine) | N-Alkyl Sulfonamide | High | Nucleophilic Addition-Elimination |

| Secondary Alkylamine (e.g., Dimethylamine) | N,N-Dialkyl Sulfonamide | Moderate-High | Nucleophilic Addition-Elimination |

| Aniline | N-Aryl Sulfonamide | Low | Nucleophilic Addition-Elimination |

| Phenol (in presence of base) | Sulfonate Ester | Low | Nucleophilic Acyl Substitution |

| Water (Hydrolysis) | Sulfonic Acid | Very Low | Solvolysis (SN2-like) |

This table is illustrative and based on general chemical principles of sulfonyl chloride reactivity. The relative rates are qualitative and intended to show expected trends.

Further mechanistic studies, potentially involving kinetic analysis, isotopic labeling, and computational modeling, would be necessary to definitively elucidate the precise transition states and intermediates for the key transformative reactions of this compound.

Rational Design and Synthesis of Derivatives and Analogues of 2 Fluoroquinoline 5 Sulfonyl Chloride

Design Principles for Structurally Diverse 2-Fluoroquinoline-5-sulfonyl derivatives

The design of derivatives based on the 2-fluoroquinoline-5-sulfonyl scaffold is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. A primary strategy is molecular hybridization, which involves combining the quinoline-sulfonamide core with other known bioactive pharmacophores to create a single molecule with potentially synergistic or multi-target effects. acs.orgnih.govnih.gov This approach aims to improve efficacy, reduce side effects, and overcome drug resistance. acs.org

Quinolone-Sulfonamide Hybrid Molecules

The hybridization of the quinoline-sulfonamide scaffold with other biologically active molecules is a prominent strategy to develop novel compounds with enhanced therapeutic potential. This involves conjugating the core structure to established drug classes or other relevant heterocyclic systems.

A significant area of research involves creating hybrid molecules by linking quinoline-sulfonamides to well-known fluoroquinolone antibiotics like ciprofloxacin (B1669076) and levofloxacin. rsc.orgnih.govenamine.netnih.govorganic-chemistry.org This strategy aims to combine the mechanisms of action of both moieties, potentially overcoming bacterial resistance and enhancing the antibacterial spectrum. nih.govenamine.net

Nineteen novel ciprofloxacin-sulfonamide hybrids were designed and synthesized to explore their potential as dual DNA gyrase/topoisomerase IV inhibitors. rsc.orgnih.gov Several of these hybrids demonstrated significant antibacterial activity. For example, compounds 3a and 3b showed marked improvement in activity over ciprofloxacin against both Staphylococcus aureus and Escherichia coli. rsc.org Specifically, their minimum inhibitory concentrations (MICs) were up to 4.2 times lower against S. aureus and up to 19.6 times lower against E. coli compared to ciprofloxacin. rsc.org Furthermore, certain hybrids displayed potent inhibitory activity against the target enzymes, with IC50 values for DNA topoisomerase IV as low as 0.23 μM (compared to 0.55 μM for ciprofloxacin) and for DNA gyrase as low as 0.43 μM (compared to 0.83 μM for ciprofloxacin). rsc.orgnih.gov In some cases, these hybrids also exhibited a favorable synergistic effect when used in combination with ciprofloxacin. nih.govenamine.net

| Compound | Target Organism/Enzyme | Activity | Reference |

| Hybrid 3a | Staphylococcus aureus | MIC = 0.324 μM (4.2x > Ciprofloxacin) | rsc.org |

| Hybrid 3b | Escherichia coli | MIC = 0.013 μM (19.6x > Ciprofloxacin) | rsc.org |

| Hybrid 3f | DNA Topoisomerase IV | IC50 = 0.23-0.44 μM | rsc.orgnih.gov |

| Hybrid QS-3 | Pseudomonas aeruginosa | MIC = 64 μg/mL | nih.govenamine.net |

This table presents a selection of research findings. For a complete list of compounds and activities, please refer to the cited sources.

The versatility of the 2-fluoroquinoline-5-sulfonyl chloride scaffold allows for its conjugation with a wide range of other biologically important heterocycles, such as pyrazoles and triazoles. cam.ac.uk These heterocyclic rings are present in many pharmaceuticals and are known to possess diverse biological activities, including anticancer and antimicrobial properties. acs.orgfrontiersin.orgacs.orgnih.gov

Pyrazole (B372694) Hybrids: The synthesis of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives incorporating a quinoline (B57606) moiety has been reported. acs.org The core concept is to merge the active pharmacophores of pyrazole, pyrazoline, quinoline, and sulfonamide into a single molecular entity. acs.orgfrontiersin.org The general synthesis involves the reaction of chalcone (B49325) derivatives of 1-(7-chloroquinolin-4-yl)-1H-pyrazole-4-carbaldehyde with 4-hydrazinylbenzenesulfonamide. acs.org Several of these hybrids showed potent activity against Mycobacterium tuberculosis. acs.org The synthesis of pyrazole rings is often achieved through the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.netresearchgate.net

Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a common method for synthesizing 1,2,3-triazole-linked quinoline-sulfonamide hybrids. acs.orgacs.orgacs.org This approach involves reacting an acetylene-functionalized quinoline-sulfonamide with an organic azide (B81097). nih.govacs.org A series of 22 such hybrids were designed and synthesized, with some derivatives showing promising cytotoxicity against cancer cell lines while exhibiting no toxicity towards normal cells. acs.org In another study, new hybrid systems containing quinoline and 1,2,3-triazole scaffolds were obtained from acetylene (B1199291) derivatives of quinoline-5-sulfonamide. nih.govacs.orgresearchgate.net

Development of Sulfonyl Fluoride (B91410) Analogues

Replacing the highly reactive sulfonyl chloride (-SO₂Cl) group with a sulfonyl fluoride (-SO₂F) represents a key strategic modification in medicinal chemistry. enamine.net Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts. enamine.netnih.gov This increased stability, particularly towards moisture and hydrolysis, can be advantageous during synthesis, purification, and storage, especially for heteroaromatic compounds which are often unstable as sulfonyl chlorides. enamine.netenamine.netnih.gov

While sulfonyl chlorides are primarily used to synthesize sulfonamides, the unique reactivity of sulfonyl fluorides has established them as important covalent probes and inhibitors in chemical biology. enamine.netenamine.netnih.govdiva-portal.org They can form stable covalent bonds with the nucleophilic side chains of several amino acids, including serine, threonine, tyrosine, and lysine, not just the more commonly targeted cysteine. enamine.netacs.orgnih.gov This allows for the targeting of a broader range of proteins. acs.orgnih.gov The development of sulfonyl fluorides from sulfonyl chlorides can be achieved through chloride-fluoride exchange reactions, often using reagents like potassium bifluoride (KHF₂). nih.govnih.gov Alternatively, methods exist for the direct synthesis of sulfonyl fluorides from sulfonic acids, thiols, or disulfides, bypassing the often-unstable sulfonyl chloride intermediate. acs.orgnih.govorganic-chemistry.orgnih.govacs.org This opens up access to a more diverse set of sulfonyl fluoride-containing molecules for drug discovery. acs.org

| Feature | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Fluoride (-SO₂F) |

| Reactivity | High, sensitive to moisture | Lower, more stable to hydrolysis |

| Stability | Often unstable, especially heteroaromatic variants | Markedly more stable |

| Primary Use | Synthesis of sulfonamides | Synthesis of sulfonamides, covalent protein inhibitors |

| Protein Targets | Primarily used as a synthetic handle | Covalently modifies Ser, Thr, Tyr, Lys, His |

Introduction of Stereochemical Elements and Chiral Derivatives

Stereochemistry is a critical factor in drug design, as the three-dimensional arrangement of atoms can profoundly influence a molecule's interaction with chiral biological targets like enzymes and receptors. nih.govresearchgate.netijpsjournal.com The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significant differences in activity, metabolism, and toxicity. biomedgrid.comnih.gov

In the context of quinolones, chirality plays a vital role. Many fluoroquinolones are chiral compounds, and their biological activity is often enantioselective. enamine.netnih.gov A classic example is levofloxacin, which is the pure (S)-enantiomer of the racemic drug ofloxacin (B1677185) and possesses the vast majority of the antibacterial activity. enamine.net

The development of chiral derivatives of this compound can be pursued through several strategies. One approach is the kinetic resolution of a racemic mixture of axially chiral quinoline derivatives, which can be achieved via methods like asymmetric transfer hydrogenation, allowing for the separation of two distinct axially chiral skeletons. acs.orgresearchgate.netnih.gov Another method involves using chiral derivatizing agents, such as the amino acid L-proline, to create diastereomers that can then be separated using standard chromatographic techniques like RP-HPLC. asianpubs.org Furthermore, stereoselective synthesis aims to create a specific desired stereoisomer directly, which can be crucial for optimizing pharmacological profiles. acs.orgresearchgate.net Such stereospecific effects have been noted where substitutions on rings attached to the quinoline core exert a significant and stereospecific beneficial effect on receptor affinity. biomedgrid.com

Exploration of Prodrug Strategies via Sulfonyl Linkages

A prodrug is an inactive or less active molecule that is converted into an active drug within the body through enzymatic or chemical transformation. nih.govacs.orgmdpi.com This approach is often used to overcome undesirable drug properties such as poor solubility, low permeability, or lack of target specificity. nih.govacs.orgmdpi.com

The sulfonamide group can be incorporated into prodrug design as part of a cleavable linker system. nih.govrsc.orgnih.govnih.govacs.org These strategies often involve creating a more complex linker that is stable in general circulation but is cleaved under specific conditions found in the target tissue, such as the high concentration of glutathione (B108866) (GSH) in tumor cells. rsc.orgfrontiersin.org For example, a sulfonamide-containing prodrug can be designed with a self-immolative spacer, such as a para-aminobenzyl group. acs.orgnih.govnih.govacs.org The entire construct is stable until a trigger, sensitive to the local microenvironment, initiates a reaction cascade. This cascade can involve a cleavage event (e.g., sulfonyl group cleavage) that ultimately leads to the release of the active drug at the desired site. rsc.orgnih.govacs.org This targeted release mechanism can significantly improve the therapeutic efficacy of a drug while minimizing systemic side effects. rsc.orgfrontiersin.org Other strategies employ disulfide linkers that are cleaved by sulfhydryl groups or enzyme-cleavable linkers that respond to specific enzymes overexpressed in target tissues. nih.govcam.ac.ukresearchgate.net

Advanced Spectroscopic and Computational Characterization in Chemical Research

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques provide empirical data on the molecular structure, bonding, and electronic nature of a compound. For 2-Fluoroquinoline-5-sulfonyl chloride, a combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and X-ray crystallography offers a complete picture of its chemical identity.

Multi-nuclear NMR spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show a series of signals in the aromatic region, characteristic of the substituted quinoline (B57606) ring system. Based on data from related 2-sulfonylquinolines, the proton signals for the quinoline core are anticipated between δ 7.5 and 8.5 ppm. mdpi.com The precise chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of both the sulfonyl chloride group at the C5 position and the fluorine atom at the C2 position.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. For 2-sulfonylquinolines, the carbon signals of the quinoline ring typically appear in the range of δ 117 to 159 ppm. mdpi.com The C2 carbon, directly attached to the fluorine atom, would exhibit a large one-bond C-F coupling constant. The C5 carbon, bearing the sulfonyl chloride group, would also be significantly shifted. The substituent effects of the sulfamoyl group on quinoline rings have been studied, and these data can help in the assignment of the carbon signals. nih.gov

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. scialert.net The fluorine-19 nucleus is highly sensitive, and its chemical shift is very responsive to its electronic environment. nih.gov For a related compound, 2-((4-fluorophenyl)sulfonyl)quinoline, the ¹⁹F signal appears at δ -57.64 ppm. mdpi.com For this compound, a single resonance is expected, with its chemical shift providing information about the electronic effects of the quinoline ring and the sulfonyl chloride group. The typical chemical shift range for aryl fluorides is between +80 to +170 ppm relative to neat CFCl₃.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen is sensitive to protonation and substitution effects. mdpi.com In related systems, the ¹⁵N chemical shift can help to distinguish between different isomers and to understand the electronic structure of the heterocyclic ring.

Table 1: Predicted NMR Data for this compound (Based on data from analogous compounds)

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity & Coupling |

| ¹H | 7.5 - 8.5 | Doublets, Triplets, Multiplets |

| ¹³C | 117 - 159 | Singlets, Doublets (due to C-F coupling) |

| ¹⁹F | -60 to -50 | Singlet or Multiplet (if coupled to protons) |

| ¹⁵N | -100 to -70 | Singlet |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the quinoline ring, the sulfonyl chloride group, and the carbon-fluorine bond. The C=C and C=N stretching vibrations of the quinoline ring are typically observed in the 1620-1400 cm⁻¹ region. scialert.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are strong and appear in the ranges of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively. acdlabs.com The C-F stretching vibration is expected to produce a strong band in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The quinoline ring breathing modes are often prominent in the Raman spectrum, appearing around 800-900 cm⁻¹. researchgate.netnih.gov The sulfonyl group vibrations are also Raman active. The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. irphouse.com

Table 2: Predicted Vibrational Frequencies for this compound (Based on data from analogous compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| C-H stretching (aromatic) | 3100 - 3000 | Medium / Medium |

| C=C, C=N stretching (quinoline) | 1620 - 1400 | Medium-Strong / Medium-Strong |

| S=O asymmetric stretching | 1380 - 1340 | Strong / Medium |

| S=O symmetric stretching | 1190 - 1160 | Strong / Medium |

| C-F stretching | 1250 - 1000 | Strong / Weak |

| Quinoline ring breathing | 900 - 800 | Medium / Strong |

| S-Cl stretching | 600 - 500 | Medium / Medium |

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments, which in turn enables the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 8-quinolinesulfonyl chloride, a related compound, the mass spectrum shows a prominent molecular ion peak. nist.gov

For this compound, the molecular ion [M]⁺• would be expected. The fragmentation is likely to proceed through several key pathways:

Loss of Cl•: Cleavage of the S-Cl bond to give the [M-Cl]⁺ fragment.

Loss of SO₂: Elimination of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds, leading to a [M-SO₂]⁺• fragment.

Loss of the entire sulfonyl chloride group: Fragmentation to yield a 2-fluoroquinolinyl cation.

Ring fragmentation: Cleavage of the quinoline ring system.

During electrospray ionization (ESI), hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid has been observed in related quinoline-5-sulfonyl chlorides, which would result in a signal corresponding to [M-Cl+OH+H]⁺. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netgeorgiasouthern.edu While no crystal structure for this compound is publicly available, the structure of its isomer, 4-fluoroisoquinoline-5-sulfonyl chloride, has been reported. nih.gov

In this related structure, it was observed that one of the sulfonyl oxygen atoms lies approximately in the plane of the isoquinoline (B145761) ring to minimize steric repulsion with the adjacent fluorine atom. nih.gov A similar conformational preference would be anticipated for this compound, where the sulfonyl chloride group at the C5 position would interact sterically with the hydrogen atom at the C4 position. The crystal packing would likely be dominated by weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the quinoline rings. nih.gov

Quantum Chemical Calculations and Molecular Simulations

Computational chemistry provides a theoretical framework to complement and interpret experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. nih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed for several purposes:

Geometry Optimization: To determine the lowest energy conformation of the molecule in the gas phase. This would provide theoretical bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.

Vibrational Frequencies: To calculate the harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled, can aid in the assignment of the experimental IR and Raman spectra. researchgate.net

NMR Chemical Shifts: To predict the ¹H and ¹³C NMR chemical shifts. Comparing these with experimental values can confirm spectral assignments.

Electronic Properties: To analyze the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Such computational studies have been applied to other fluoroquinolones to understand their structure-activity relationships. nih.govajptonline.com

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

In modern chemical research, computational methods, particularly Density Functional Theory (DFT), are pivotal for predicting the spectroscopic properties of novel molecules like this compound. These predictions are instrumental for compound characterization, offering a theoretical baseline to compare with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors of the nuclei. These calculations provide insights into the electronic environment of each atom within the molecule. For this compound, theoretical shifts would help in assigning the signals observed in an experimental spectrum to specific protons and carbons in the quinoline ring system and confirming the positions of the fluoro and sulfonyl chloride groups.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy predictions are conducted by calculating the frequencies and intensities of the vibrational modes of the molecule. researchgate.net These calculations can help identify characteristic absorption bands for key functional groups. For this compound, this would include the S=O stretching vibrations of the sulfonyl chloride group, the C-F stretching, and various vibrations associated with the quinoline aromatic system. The theoretical spectra for related sulfonyl chloride compounds have been determined using methods like DFT-B3LYP/6-311++G**, which helps in understanding conformational stability and vibrational frequencies. researchgate.net Comparing predicted IR and Raman spectra allows for a comprehensive vibrational analysis. researchgate.net While specific predicted data for this compound is not publicly available, the table below illustrates the kind of data that would be generated from such computational studies, based on characteristic frequency ranges for its functional groups.

Table 1: Illustrative Predicted Spectroscopic Data for this compound This table presents exemplary data based on typical computational outputs for similar chemical structures.

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| ¹H NMR | ||

| Aromatic Protons | δ 7.5 - 9.0 ppm | Chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride and fluoro groups. |

| ¹³C NMR | ||

| C-F Carbon | δ 155 - 165 ppm (JC-F ≈ 250 Hz) | The carbon directly bonded to fluorine shows a characteristic large chemical shift and a significant coupling constant. |

| C-SO₂Cl Carbon | δ 140 - 150 ppm | The carbon attached to the sulfonyl chloride group is deshielded. |

| IR Spectroscopy | ||

| S=O Asymmetric Stretch | 1370 - 1390 cm⁻¹ | Characteristic strong absorption for sulfonyl chlorides. |

| S=O Symmetric Stretch | 1170 - 1190 cm⁻¹ | Characteristic strong absorption for sulfonyl chlorides. |

| C-F Stretch | 1200 - 1250 cm⁻¹ | Indicates the presence of the fluoro group on the aromatic ring. |

| Raman Spectroscopy |

Analysis of Global Chemical Descriptors and Molecular Reactivity Indices

Global chemical descriptors, derived from conceptual DFT, provide quantitative measures of the chemical reactivity and stability of a molecule. These indices are crucial for understanding the molecule's behavior in chemical reactions. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability.

Ionization Potential (I) and Electron Affinity (A): These are approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Global Hardness (η): Calculated as (I - A) / 2, hardness measures the resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2, it describes the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the molecule's electrophilic nature.

For this compound, these descriptors would predict its reactivity profile. The strong electron-withdrawing nature of the fluoro and sulfonyl chloride groups is expected to result in a low LUMO energy, making the molecule a good electron acceptor (electrophile), particularly at the sulfonyl chloride moiety, which is susceptible to nucleophilic attack.

Table 2: Illustrative Global Reactivity Descriptors for this compound This table presents exemplary data based on typical computational outputs for similar chemical structures.

| Descriptor | Formula | Exemplary Value | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -8.5 eV | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | -2.0 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.5 eV | High gap suggests high kinetic stability. |

| Ionization Potential (I) | -EHOMO | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.0 eV | Energy released when an electron is added. |

| Hardness (η) | (I - A) / 2 | 3.25 eV | Indicates high resistance to electronic change. |

In Silico Studies of Derivatives for Mechanistic Insights

Computational, or in silico, techniques are essential for predicting how derivatives of a parent compound like this compound might interact with biological targets and for understanding the relationship between their structure and activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is invaluable in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

In the context of derivatives from the broader quinolone class, docking studies have been extensively used to explore their potential as therapeutic agents. For instance, fluoroquinolone derivatives have been docked into the active sites of various enzymes to predict their binding affinity and interaction patterns.

Antibacterial Targets: Docking studies of fluoroquinolone analogues into the active site of bacterial DNA gyrase (topoisomerase II) help to elucidate the interactions responsible for their antibacterial activity. scilit.com These simulations can reveal key hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the enzyme's binding pocket.

Antiviral Targets: Studies have shown that fluoroquinolones can be docked into the catalytic region of the Hepatitis C Virus (HCV) NS3 helicase, suggesting their potential as antiviral agents. nih.gov The docking analysis identifies crucial amino acid interactions and provides binding energy estimates, which can be comparable to known inhibitors. nih.gov

Anticancer and Anti-inflammatory Targets: Derivatives of quinolones are also investigated for other activities. Docking simulations can be performed against targets like cyclooxygenase (COX) enzymes to explore potential anti-inflammatory mechanisms.

The insights from docking, such as binding energy and specific interactions (e.g., hydrogen bonds, pi-pi stacking), guide the rational design of new, more potent derivatives of this compound.

Table 3: Examples of Molecular Docking Studies on Fluoroquinolone Derivatives

| Derivative Class | Biological Target | Key Findings from Docking Simulations | Reference |

|---|---|---|---|

| Fluoroquinolones (Ofloxacin, Moxifloxacin) | HCV NS3 Helicase | Interaction with catalytic groove residues; binding energies comparable to known inhibitors. | nih.gov |

| Ciprofloxacin (B1669076) & Sarafloxacin Hybrids | Bacterial DNA Gyrase | Docking results were consistent with in vitro antibacterial activity assays, confirming binding modes. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.

For derivatives of this compound, a QSAR study would involve:

Dataset Assembly: Compiling a set of derivatives with experimentally measured biological activities (e.g., antibacterial MIC values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be steric, electronic, hydrophobic, or topological.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the activity.

Model Validation: Rigorously validating the model's predictive power using internal (cross-validation, q²) and external test sets (pred_r²).

QSAR studies on quinolone derivatives have successfully modeled various properties. For example, 3D-QSAR models have been used to predict the plasma protein binding rate of fluoroquinolone derivatives, guiding the design of compounds with better pharmacokinetic profiles. mdpi.com Other studies have used 2D and 3D-QSAR to understand the structural requirements for anti-influenza activity by identifying which steric and hydrophobic features contribute positively or negatively to the inhibitory effect. nih.gov The contour maps generated in 3D-QSAR can visualize regions where modifications to the molecular structure would likely enhance or diminish activity, providing a clear roadmap for chemical synthesis. nih.gov

Table 4: Example of a Generic QSAR Model and Its Statistical Parameters This table illustrates the typical output of a QSAR study, with parameters as seen in literature. nih.govnih.gov

| Parameter | Description | Typical Value | Interpretation |

|---|---|---|---|

| n | Number of compounds in the training set | 20-50 | The size of the dataset used to build the model. |

| r² | Coefficient of determination | > 0.8 | Indicates how well the model fits the training data (goodness of fit). |

| q² or r²cv | Cross-validated correlation coefficient | > 0.6 | A measure of the model's internal predictive ability. |

| pred_r² | Predictive r² for the external test set | > 0.6 | A measure of the model's ability to predict the activity of new compounds. |

| F-test | Fisher test value | High value | Indicates the statistical significance of the regression model. |

Exploratory Research Applications of 2 Fluoroquinoline 5 Sulfonyl Chloride Derivatives

Design and Synthesis of Enzyme Inhibitors (e.g., DNA Gyrase, Topoisomerase IV)

Derivatives of 2-fluoroquinoline-5-sulfonyl chloride are primarily investigated for their potential as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govyoutube.comnih.gov These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. nih.govnih.govyoutube.com Fluoroquinolones, a major class of antibiotics, exert their bactericidal effects by targeting these enzymes. nih.govnih.govoup.com The underlying hypothesis is that by combining the quinoline (B57606) core, a known pharmacophore for topoisomerase inhibition, with a reactive sulfonyl chloride group, novel inhibitors can be developed.

The synthesis of such derivatives typically involves the reaction of this compound with a variety of amines, phenols, or other nucleophiles. This allows for the creation of a diverse library of sulfonamide and sulfonate ester derivatives with different physicochemical properties, which can be screened for their inhibitory activity. For instance, a general synthetic route involves reacting the sulfonyl chloride with an appropriate amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov While specific examples starting from this compound are not abundant in publicly available literature, the synthesis of 8-hydroxyquinoline-5-sulfonamides from the corresponding sulfonyl chloride is well-documented and follows a similar principle. nih.gov

The fluorine atom at the 2-position of the quinoline ring is anticipated to influence the electronic properties and binding interactions of the molecule with its target enzymes. Structure-activity relationship (SAR) studies on fluoroquinolones have shown that substitutions on the quinoline core are critical for their potency and spectrum of activity. nih.govresearchgate.net

In Vitro Biochemical Assays for Target Engagement

To evaluate the efficacy of newly synthesized this compound derivatives as enzyme inhibitors, a variety of in vitro biochemical assays are employed. These assays are crucial for determining the concentration of the compound required to inhibit the target enzyme's activity by 50% (IC₅₀), a key parameter for assessing potency.

A common method for assessing DNA gyrase inhibition is the supercoiling assay. nih.govnih.gov In this assay, relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP, leading to the formation of supercoiled DNA. The different topological forms of DNA (relaxed, supercoiled, and intermediate forms) can be separated by agarose (B213101) gel electrophoresis. The inhibitory effect of a compound is determined by its ability to prevent the conversion of relaxed DNA to its supercoiled form. nih.gov Similarly, the activity of topoisomerase IV can be assessed using a decatenation assay, which measures the enzyme's ability to separate interlinked DNA circles (catenanes). nih.govnih.gov

For instance, studies on isoquinoline (B145761) sulfonamides, which are structurally related to quinoline sulfonamides, have utilized gel-based assays to determine their inhibitory concentration against E. coli DNA gyrase. nih.gov The results of such assays provide quantitative data on the potency of the inhibitors.

Table 1: Example of In Vitro DNA Gyrase Inhibition Data for a Related Compound

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| LEI-800 (an isoquinoline sulfonamide) | E. coli DNA gyrase | 103 | nih.gov |

| LEI-800 (an isoquinoline sulfonamide) | K. pneumoniae DNA gyrase | 96 | nih.gov |

This table presents data for a structurally related compound to illustrate the type of data obtained from in vitro biochemical assays.

Investigation of Inhibitory Mechanisms

The inhibitory mechanism of fluoroquinolones against DNA gyrase and topoisomerase IV is well-established. These drugs stabilize the covalent complex formed between the enzyme and the cleaved DNA, known as the cleavage complex. nih.govoup.com This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death. youtube.comoup.com It is hypothesized that derivatives of this compound would follow a similar mechanism of action, acting as topoisomerase poisons.

Furthermore, some quinoline-based sulfonamides may exhibit allosteric inhibition. For example, certain isoquinoline sulfonamides have been found to bind to a novel allosteric site on DNA gyrase, inhibiting its activity through a mechanism distinct from that of fluoroquinolones. nih.gov This opens up the possibility that derivatives of this compound could also act via novel inhibitory mechanisms, which would be a significant advantage in overcoming existing fluoroquinolone resistance.

Development of Chemical Probes for Biological Systems

The sulfonyl chloride moiety is a reactive electrophile that can covalently modify nucleophilic residues in proteins, such as lysine, tyrosine, and histidine. This reactivity makes derivatives of this compound potential candidates for the development of chemical probes. These probes can be used to identify and study the function of novel biological targets. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the quinoline scaffold, these probes can be used for activity-based protein profiling (ABPP) to identify the cellular targets of the compounds.

While specific examples of chemical probes derived from this compound are not readily found in the literature, the principle has been demonstrated with other sulfonyl-containing compounds. Sulfonyl fluoride (B91410) probes, for instance, have been successfully used to target a range of amino acid residues in proteins. nih.gov

Research into Antimicrobial Activity against Resistant Strains (for derivatives, in vitro)

A critical area of research is the evaluation of new antimicrobial agents against drug-resistant bacterial strains. Fluoroquinolone resistance is a growing clinical problem, often arising from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through increased efflux of the drug from the bacterial cell. nih.govnih.gov

Derivatives of this compound are therefore tested for their in vitro antimicrobial activity against a panel of clinically relevant resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The antimicrobial activity is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

For example, studies on aryl-fluoroquinolone derivatives have shown their efficacy against cephalosporin-resistant Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, as well as MRSA. nih.gov Similarly, certain 8-hydroxyquinoline-5-sulfonamide derivatives have demonstrated significant activity against MRSA isolates. mdpi.com

Table 2: Example of In Vitro Antimicrobial Activity of a Related Quinoline Sulfonamide Derivative

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA isolates | Comparable to oxacillin/ciprofloxacin (B1669076) | mdpi.com |

This table presents data for a structurally related compound to illustrate the type of data obtained from in vitro antimicrobial assays.

Exploration of Antitumor Activity (for derivatives, in vitro)

Beyond their antimicrobial properties, quinoline derivatives have also been explored for their potential as anticancer agents. rjptonline.orgnih.gov The mechanism of action for their antitumor activity is often linked to the inhibition of human topoisomerases, which are structurally related to bacterial topoisomerases and are also essential for cell division.

Derivatives of this compound can be screened for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is determined to quantify the potency of the compounds in inhibiting cancer cell growth. For instance, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have been tested against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with some compounds showing efficacy comparable to established chemotherapy drugs like cisplatin (B142131) and doxorubicin. mdpi.com

Table 3: Example of In Vitro Antiproliferative Activity of a Related Quinoline Sulfonamide Derivative

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (melanoma) | Comparable to cisplatin/doxorubicin | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (breast cancer) | Comparable to cisplatin/doxorubicin | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (lung cancer) | Comparable to cisplatin/doxorubicin | mdpi.com |

This table presents data for a structurally related compound to illustrate the type of data obtained from in vitro antitumor assays.

Applications in Advanced Materials Science and Functional Polymers (if applicable to specific derivatives)

Currently, there is no significant body of research available in the public domain that specifically details the application of this compound derivatives in advanced materials science or functional polymers. The primary focus of research on this class of compounds has been in the area of medicinal chemistry and drug discovery. However, the quinoline moiety is known to possess interesting photophysical properties, and it is conceivable that derivatives of this compound could be explored in the future for applications such as fluorescent sensors or as components of functional polymers. The reactive sulfonyl chloride group could also be utilized for grafting the quinoline moiety onto polymer backbones.

Emerging Trends and Future Research Trajectories

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 2-Fluoroquinoline-5-sulfonyl chloride is undergoing a paradigm shift towards green chemistry. sruc.ac.uk This field focuses on developing products and processes that are more cost-effective and safer for human health and the environment. researchgate.net Traditional synthetic routes often involve harsh reagents, large quantities of hazardous solvents, and significant energy consumption. sruc.ac.uk Future research is focused on mitigating these drawbacks by adopting greener alternatives.

Key areas of development include:

Eco-friendly Solvents and Catalysts: Research is moving towards the use of water as a reaction medium and employing novel, recyclable, and environmentally benign catalysts. sruc.ac.ukcapes.gov.brrsc.org For instance, an eco-friendly protocol for synthesizing 2-sulfonyl quinolines has been developed using water as the solvent at ambient temperature under metal-free conditions. capes.gov.br

Energy-Efficient Methods: Microwave-assisted synthesis is a promising technique that can drastically reduce reaction times from hours to minutes, offering benefits like rapid volumetric heating, increased selectivity, and higher yields. mdpi.comresearchgate.net

Continuous Flow Chemistry: Continuous flow protocols are being developed for the synthesis of sulfonyl chlorides. rsc.org This technology offers exquisite control over reaction parameters and enhances safety by minimizing the risk of thermal runaway associated with highly exothermic reactions. rsc.org A small reactor volume and short residence time can lead to very high space-time yields. rsc.org

| Green Chemistry Approach | Key Advantages | Relevant Findings |

| Use of Water as Solvent | Environmentally benign, low cost, readily available. | A simple and rapid method for synthesizing sulfonyl chlorides from thiols and disulfides has been described using water as the solvent. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency, improved yields. mdpi.com | Has been successfully used to synthesize various heterocyclic compounds, including fluoroquinolone analogues. researchgate.netresearchgate.net |

| Continuous Flow Chemistry | Enhanced safety, precise process control, high space-time yield. | A continuous flow protocol for sulfonyl chloride synthesis from disulfides and thiols has been developed, improving safety and efficiency. rsc.org |

| Eco-friendly Catalysts | Recyclable, reduced environmental impact, high atom economy. | Copper-catalyzed C-H bond activation provides an efficient route to sulfonylated quinolines using inexpensive catalysts. acs.org |

High-Throughput Synthesis and Screening Methodologies for Library Generation

The demand for novel compounds for drug discovery and materials science has spurred the development of high-throughput synthesis and screening (HTS) technologies. ewadirect.com These methods allow for the rapid generation and evaluation of large, diverse chemical libraries, significantly accelerating the discovery of lead compounds. ewadirect.comrsc.org For a building block like this compound, the sulfonyl chloride group is particularly well-suited for this approach due to the reliability of sulfonamide bond formation. enamine.net

Future directions in this area involve:

Automated Synthesis: Robotic platforms and automated systems can handle a large number of reactions simultaneously, enabling the rapid synthesis of extensive compound libraries from a single core structure. ewadirect.comnih.gov

Miniaturization: Nanomole-scale reaction screening allows chemists to test numerous reaction conditions using only microgram quantities of a precious substrate. scienceintheclassroom.org This is particularly valuable for complex and rare starting materials, allowing for the rapid identification of optimal reaction conditions without depleting valuable resources. scienceintheclassroom.org

Parallel Synthesis Libraries: The reactivity of the sulfonyl chloride functional group can be leveraged to create large libraries for parallel synthesis. By reacting this compound with a diverse collection of amines and other nucleophiles, a vast array of novel sulfonamides and related derivatives can be generated efficiently. enamine.net

| HTS Technology | Application in Compound Library Generation | Key Benefit |

| Automated Synthesis Platforms | Parallel synthesis of hundreds or thousands of derivatives from a common scaffold. | Dramatically increases the rate of compound production for screening. ewadirect.com |

| Nanomole-Scale Screening | Rapidly optimizes reaction conditions (e.g., catalysts, bases, solvents) for coupling reactions. scienceintheclassroom.org | Conserves starting material while quickly identifying successful synthetic routes. scienceintheclassroom.org |

| "Click" Chemistry | While not directly a sulfonyl chloride reaction, libraries of azide (B81097) or alkyne-functionalized amines can be used to react with a modified quinoline (B57606) core. | Provides a robust and efficient method for creating diverse libraries of complex molecules. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by providing powerful tools for compound design and property prediction. nih.gov These computational methods can analyze vast datasets to identify promising molecular structures, predict their biological activity, and suggest novel synthetic pathways. researchgate.netspringernature.com

For derivatives of this compound, AI and ML can be applied to:

Generative Design: AI models, such as Generative Adversarial Networks (GANs), can be trained to create novel molecular structures based on the quinoline scaffold, biasing the output towards desired properties like specific enzyme inhibition or improved pharmacokinetic profiles. researchgate.netnih.gov

Predictive Modeling: Deep convolutional neural networks can be trained to predict the outcomes of chemical reactions, helping to identify feasible synthetic routes for novel designed compounds. researchgate.net ML models can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the in silico filtering of candidates before synthesis. mdpi.com

Scaffold Hopping and Lead Optimization: AI can suggest novel chemical motifs (scaffold hopping) or optimize the properties of an existing lead series by exploring the chemical space around it. springernature.com This can accelerate the journey from a hit compound to a clinical candidate.

In a recent study, machine learning was successfully used to design hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with anticancer activity, demonstrating the power of this approach to guide synthesis and identify potent compounds. mdpi.com

Exploration of Unconventional Reactivity Profiles and Catalysis

Moving beyond traditional synthetic methods, researchers are exploring novel catalytic systems and unconventional reaction pathways to functionalize the quinoline core. These efforts aim to discover new ways to form chemical bonds, often with greater efficiency and selectivity than previously possible.

Recent advancements relevant to the synthesis of sulfonyl quinolines include:

Transition-Metal-Free Reactions: Methods are being developed for the C-H sulfonylation of quinoline N-oxides that proceed without a transition metal catalyst. mdpi.comresearchgate.net One such protocol uses CS₂/Et₂NH to promote the reaction, offering a mild and practical alternative to metal-catalyzed processes. mdpi.comresearchgate.net

Novel Catalytic Systems: Gold (Au) and silver (Ag) catalysis have been shown to enable the divergent synthesis of sulfonyl quinolines from ethynyl (B1212043) benzoxazinanones. acs.org This demonstrates how different catalysts can steer a reaction towards distinct product classes from the same starting material.

C-H Activation: Copper-catalyzed C-H activation has been used for the direct C₂-sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides. acs.org This strategy avoids the need to pre-functionalize the quinoline ring, making the synthesis more atom-economical and efficient.

| Catalytic Approach | Description | Significance |

| Transition-Metal-Free Sulfonylation | Utilizes reagents like CS₂/Et₂NH to activate quinoline N-oxides for reaction with sulfonyl chlorides. mdpi.comresearchgate.net | Avoids potentially toxic and expensive heavy metals, offering a greener and more cost-effective synthetic route. |

| Gold (Au) / Silver (Ag) Catalysis | Employs Au(I) or Ag catalysts to transform ethynyl benzoxazinanones into sulfonyl quinolines and other products. acs.org | Demonstrates catalyst-controlled selectivity, allowing for the divergent synthesis of multiple compound classes. |

| Copper-Catalyzed C-H Activation | Directly functionalizes a C-H bond on the quinoline ring with a sulfonyl group using an inexpensive copper catalyst. acs.org | Represents a highly efficient and atom-economical method for creating C-S bonds. |

Development of Novel Research Tools and Biological Probes

The unique chemical properties of the fluoroquinoline and sulfonyl chloride moieties position this compound as a valuable starting point for developing novel research tools. Sulfonyl fluorides, close relatives of sulfonyl chlorides, are known to act as reactive probes that can selectively form covalent bonds with specific amino acid residues in proteins. enamine.net

Future research in this area may focus on:

Covalent Probes: By converting the sulfonyl chloride to a sulfonyl fluoride (B91410) or another reactive "warhead," derivatives of 2-fluoroquinoline (B1329933) could be designed as covalent inhibitors or activity-based probes to study specific enzymes. The quinoline portion would serve as a recognition element to guide the probe to the target protein's active site.